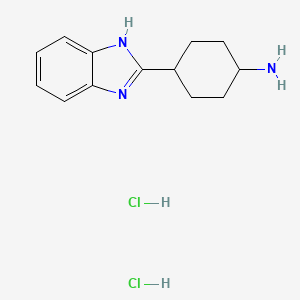

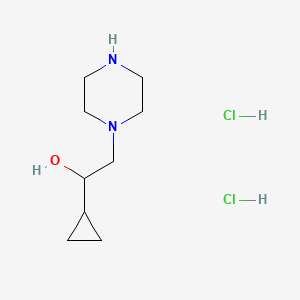

![molecular formula C16H13BrN2O3S B1379286 1-(5-溴-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶-3-基)乙酮 CAS No. 1052633-38-1](/img/structure/B1379286.png)

1-(5-溴-1-甲苯磺酰基-1H-吡咯并[2,3-b]吡啶-3-基)乙酮

描述

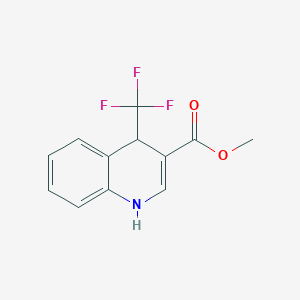

1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1052633-38-1 . It has a molecular weight of 393.26 .

Synthesis Analysis

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis

The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values . Further studies on the molecular electrostatic potential and frontier molecular orbital of the compound have been conducted .Chemical Reactions Analysis

As widely studied intermediates of C3 and C5-substituted 7-azaindoles derivatives, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Physical And Chemical Properties Analysis

The compound is solid in physical form . The storage temperature is not specified but it is recommended to be stored in a refrigerator .科学研究应用

Medicinal Chemistry: Anticancer and Antiviral Agent Synthesis

This compound is a valuable intermediate in the synthesis of 7-azaindoles derivatives, which have shown a wide range of biological activities . These derivatives are particularly significant in the development of novel molecularly targeted drugs that act on key molecules regulating cell growth and proliferation. They offer the potential to inhibit tumor cells with greater selectivity and reduced toxicity to normal tissues .

Material Science: Advanced Functional Materials

The heterocyclic nature of this compound makes it a candidate for creating advanced materials with unique electronic properties. Its potential lies in modifying the electronic and structural properties of materials for applications such as semiconductors, conductive polymers, and photovoltaic cells .

Environmental Science: Pollutant Degradation

While direct applications in environmental science are not extensively documented, the reactivity of 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone could be harnessed in the breakdown of environmental pollutants. Its potential to participate in catalytic cycles could lead to the development of new methods for the degradation of persistent organic pollutants .

Analytical Chemistry: Chromatography and Spectroscopy

The compound’s distinct spectroscopic signature, due to its heterocyclic structure, can be utilized in analytical methods. It can serve as a standard or reference compound in chromatography and mass spectrometry to identify or quantify related structures in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

Compounds like 1-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are often used in biochemistry to study enzyme inhibition. Its structure allows for the exploration of binding interactions with enzymes, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic use .

Pharmaceutical Development: Drug Design and Discovery

The structural complexity and reactivity of this compound make it a valuable scaffold in drug discovery. It can be used to create diverse libraries of molecules for high-throughput screening against various biological targets, accelerating the identification of potential new drugs .

安全和危害

未来方向

属性

IUPAC Name |

1-[5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c1-10-3-5-13(6-4-10)23(21,22)19-9-15(11(2)20)14-7-12(17)8-18-16(14)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZIQOYBFJCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)